4-chloro-N-(4-hydroxyphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVHUUXPNDPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357629 | |
| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19207-92-2 | |
| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 4 Chloro N 4 Hydroxyphenyl Benzamide Analogs
Established Synthetic Pathways for Benzamide (B126) Formation
Traditional methods for creating the amide bond in benzamide derivatives are well-documented and widely employed. These typically involve the reaction of an activated carboxylic acid derivative with an amine or the direct coupling of a carboxylic acid and an amine.
A primary and efficient method for the synthesis of N-arylbenzamides is the condensation reaction between an acyl chloride and an aminophenol. In the context of 4-chloro-N-(4-hydroxyphenyl)benzamide, this involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenol (B1666318). This reaction, a nucleophilic acyl substitution, is typically carried out in an aqueous or a suitable organic solvent medium, often in the presence of a base to neutralize the hydrochloric acid byproduct. indexcopernicus.comresearchgate.net The synthesis of a related compound, N-(3-hydroxyphenyl)benzamide, was achieved by reacting 3-hydroxyaniline with benzoyl chloride in an aqueous medium, resulting in a high yield of 88.6%. indexcopernicus.com A similar approach can be used for the target molecule, where the lone pair of the amino group on 4-aminophenol attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. researchgate.net
For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides has been accomplished by reacting acyl chlorides with p-nitroaniline in dry dichloromethane (B109758) (DCM) in the presence of triethylamine (B128534) (TEA), followed by reduction of the nitro group. researchgate.net The initial acylation step proceeds readily at room temperature. researchgate.net Similarly, the preparation of 4-chloro-N-(m-tolyl)benzamide derivatives has been achieved through the reaction of 4-chloro-N-hydroxy-N-(m-tolyl)benzamide with an appropriate acetyl chloride. ccspublishing.org.cn
Table 1: Examples of Benzamide Synthesis via Acyl Chloride Condensation
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzoyl chloride | 3-Hydroxyaniline | Aqueous | - | N-(3-hydroxyphenyl)benzamide | 88.6 | indexcopernicus.com |
| Acyl chlorides | p-Nitroaniline | DCM | rt, 24 hrs | N-(4-nitrophenyl)-benzamides | - | researchgate.net |
Direct amidation via the coupling of a carboxylic acid with an amine represents a more atom-economical approach. This typically requires an activating agent or catalyst to convert the carboxylic acid's hydroxyl group into a better leaving group. Various coupling reagents have been developed for this purpose. For the synthesis of this compound, this would involve the direct reaction of 4-chlorobenzoic acid with 4-aminophenol.
Titanium tetrachloride (TiCl₄) has been shown to mediate the one-pot condensation of benzoic acids and anilines. nih.gov For example, the reaction of benzoic acid with aniline (B41778) in pyridine (B92270) at 85 °C in the presence of stoichiometric TiCl₄ resulted in a 98% yield of N-phenylbenzamide. nih.gov Catalytic amounts of TiCl₄ have also been explored, though with lower yields in refluxing dichloromethane. nih.gov Other catalysts, such as boric acid and various boronic acids, have also been reported for direct amide formation. researchgate.net Dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylaminopyridine (DMAP) is another common reagent system for this transformation. researchgate.net The selective amidation of 4-aminophenol with benzoic acid has been achieved in high yield (92%), demonstrating the chemoselectivity of the reaction for the amino group over the hydroxyl group. lookchemmall.com
Table 2: Reagents for Direct Coupling of Benzoic Acids and Anilines
| Coupling Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| TiCl₄ (stoichiometric) | Pyridine | 85 °C, 2 h | 98 | nih.gov |
| PCl₃ (catalytic) | Toluene or Xylene | Reflux | - | researchgate.net |
| DCC/DMAP | DCM | rt | - | researchgate.net |
Advanced Methodologies in Benzamide Synthesis
To improve the efficiency, environmental impact, and selectivity of benzamide synthesis, advanced methodologies such as ultrasound assistance and novel catalyst systems are being explored.
Ultrasound-assisted organic synthesis (UAOS) has emerged as a green chemistry tool that can significantly enhance reaction rates, improve yields, and reduce reaction times. nih.govchemmethod.com The chemical effects of ultrasound are attributed to acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures. nih.govwikipedia.org This technique has been successfully applied to the synthesis of various biologically active heterocyclic compounds, often under solvent-free conditions. mdpi.comresearchgate.net
In the context of benzamide analog synthesis, ultrasound has been used to prepare 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. nih.govnih.gov This method demonstrates the utility of sonication in complex, multi-step syntheses. nih.govnih.gov The benzoylation of aromatic compounds using a benzamide/SO₂Cl₂ reagent has been shown to be significantly accelerated by both ultrasound and microwave irradiation, reducing reaction times from hours to minutes. chemmethod.com These findings suggest that the synthesis of this compound and its derivatives could be made more efficient and environmentally friendly through the application of ultrasound technology. nih.govchemmethod.com
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Benzoylation
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 5-8 hours | Good | chemmethod.com |
| Ultrasound Sonication | 40-60 minutes | Very Good | chemmethod.com |
Controlling regioselectivity in the functionalization of benzamide analogs is crucial for developing structure-activity relationships. Advanced catalyst systems have been designed to direct C-H functionalization to specific positions on the aromatic rings.
Ruthenium(II) complexes have been shown to be effective catalysts for the ortho-C–H cyanation of benzamides, demonstrating high chemoselectivity and tolerance for various functional groups, including chloro and bromo substituents. rsc.org This allows for the direct introduction of a cyano group, which is a versatile synthetic handle. rsc.org Furthermore, ruthenium-based catalytic systems, utilizing cyclic amides as directing groups, can achieve high levels of regio- and site-selectivity in C-H bond amidations, even in the presence of multiple aromatic rings. rsc.org
Iridium-based catalysts, in conjunction with specifically designed bipyridine ligands bearing a Lewis acid moiety, have been developed for the meta-selective C-H borylation of benzamides. sci-hub.senih.gov The Lewis acid interacts with the aminocarbonyl group, directing the iridium catalyst to the meta position. sci-hub.se This strategy allows for the introduction of a boronic ester group, which can then be used in a wide range of cross-coupling reactions for further derivatization. These catalyst-controlled functionalizations provide powerful tools for the selective modification of the benzamide scaffold, overriding the inherent electronic preferences of the substituents. sci-hub.senih.gov
Chemical Reactivity and Derivatization Approaches
The this compound scaffold possesses several reactive sites that can be targeted for chemical modification to generate a library of analogs. The primary sites for derivatization are the phenolic hydroxyl group, the amide N-H, and the aromatic rings.
The reactivity of a similar compound, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, provides insight into potential transformations. These include nucleophilic substitution of the chloro group, hydrolysis of the amide bond under acidic or basic conditions, and oxidation of the hydroxyl group. smolecule.com
A common derivatization strategy for N-(hydroxyphenyl)benzamides is O-alkylation of the phenolic hydroxyl group. indexcopernicus.com For example, N-(3-hydroxyphenyl)benzamide has been treated with various alkyl halides in the presence of a base like sodium ethoxide to synthesize a series of 3-O-derivatives. indexcopernicus.com This approach can be directly applied to this compound to explore the impact of different alkoxy substituents.
Further derivatization can be achieved through functionalization of the aromatic rings. As discussed in section 2.2.2, catalyst systems can enable selective C-H functionalization, such as cyanation or borylation, at specific positions. These newly introduced functional groups can then be subjected to a wide array of further chemical transformations, significantly expanding the structural diversity of the synthesized analogs. rsc.orgsci-hub.se
Strategies for Phenolic Hydroxyl Group Modifications
The phenolic hydroxyl group in this compound analogs is a prime target for chemical modification, most commonly through O-alkylation and O-acylation. These reactions serve to introduce a wide array of functional groups, thereby altering the molecule's polarity, lipophilicity, and ability to form hydrogen bonds.
O-alkylation is a frequently employed strategy to synthesize ether derivatives. This transformation is typically achieved by reacting the parent phenol (B47542) with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium ethoxide, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic alkyl halide. researchgate.netindexcopernicus.com This method allows for the introduction of simple alkyl chains (e.g., methyl, ethyl, propyl) as well as more complex moieties. researchgate.net
For instance, the reaction of a 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, an analog of the core compound, with ethyl α-bromoisobutyrate in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst, yields the corresponding ether derivative in high yield. smolecule.com This specific modification is a key step in the synthesis of fibrate drugs. smolecule.com
Table 1: Examples of O-Alkylation of N-(hydroxyphenyl)benzamide Analogs
| Parent Compound | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(3-hydroxyphenyl)benzamide | Ethyl Iodide | Na-ethoxide/C₂H₅OH | N-(3-ethoxyphenyl)benzamide | 70.42 | researchgate.net |
| N-(3-hydroxyphenyl)benzamide | Propyl Iodide | Na-ethoxide/C₂H₅OH | N-(3-propoxyphenyl)benzamide | - | researchgate.net |
Data compiled from multiple research sources. researchgate.netsmolecule.com
Reactions Involving Amide Linkages for Novel Scaffold Generation
Hydrolysis of the amide bond, which cleaves the molecule into its constituent carboxylic acid (4-chlorobenzoic acid) and amine (4-aminophenol), can be achieved under acidic or basic conditions. smolecule.com While this reaction breaks the core scaffold, it can be a useful degradative analysis technique or a retro-synthetic strategy.
More advanced methods for generating novel scaffolds focus on modifying the regions adjacent to the amide without cleaving the linkage itself. Modern synthetic techniques, such as palladium-catalyzed direct ortho C–H arylation of the benzamide moiety, offer a pathway for further structural elaboration. smolecule.com This type of C-H activation allows for the formation of new carbon-carbon bonds on the aromatic rings, leading to significantly more complex molecular architectures while preserving the central amide connector.
Additionally, the amide nitrogen, after deprotonation, can serve as a nucleophile. For example, N-alkylation or N-acylation can occur, although modifications at the phenolic oxygen are generally more common due to its higher reactivity. The synthesis of N-hydroxybenzamides and their subsequent acylation on the oxygen atom represents another route to novel scaffolds, as demonstrated by the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide. researchgate.net
Halogen Substitution Reactions for Structure Diversification
The chlorine atom on the benzoyl ring of this compound is a key site for structure diversification through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent amide carbonyl group activates the aromatic ring, making the chlorine atom susceptible to replacement by various nucleophiles. smolecule.com
This strategy allows for the introduction of a wide range of functional groups in place of the halogen, which can significantly impact the molecule's biological activity. Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The substitution reaction typically requires heat and sometimes a catalyst to proceed efficiently.
By replacing the chlorine atom, researchers can systematically probe the structure-activity relationship (SAR) of the compound. For example, substituting the chloro group with different amines can modulate the compound's basicity and hydrogen bonding capabilities. Similarly, introducing sulfur-containing moieties via reaction with thiols can alter its metabolic profile and target-binding interactions. These transformations are essential for optimizing lead compounds in medicinal chemistry. smolecule.com
Table 2: Potential Halogen Substitutions for Structural Diversification
| Nucleophile Type | Reagent Example | Potential Product Functional Group |
|---|---|---|
| Amine | R-NH₂ | Secondary or Tertiary Amine |
| Thiol | R-SH | Thioether |
This table represents generalized potential reactions based on the known reactivity of similar compounds. smolecule.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Halogen Substitution Position and Type on Biological Activity
The presence and nature of a halogen substituent on the benzamide (B126) ring play a significant role in modulating the biological activity of 4-chloro-N-(4-hydroxyphenyl)benzamide analogs. Halogenation can impact the compound's lipophilicity, electronic properties, and metabolic stability, all of which can influence its interaction with biological targets.
Research on various classes of compounds, including antimicrobial peptides and N-(substituted phenyl)-2-chloroacetamides, has demonstrated that halogenation can significantly enhance biological activity. nih.govnih.gov In some cases, a clear correlation has been observed between the antimicrobial activity against Gram-positive strains and the nature of the halogen, with activity increasing from fluorine to iodine. nih.gov This trend is often linked to the increasing size and lipophilicity of the halogen, which may facilitate passage through biological membranes. nih.gov For instance, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were found to be among the most active in a series, attributed to their high lipophilicity. nih.gov
The position of the halogen substituent on the phenyl ring is also a critical determinant of activity. While some studies on benzamide derivatives suggest that the position of a substituent can have a significant impact on receptor binding affinity and selectivity, other research on different scaffolds has found the positional effect to be less pronounced. For example, in a series of N-phenylbenzamide analogs targeting Schistosoma mansoni, electron-withdrawing groups were generally found to be beneficial for potency. nih.gov In a study of sigma-1 receptor agonists, a chloro substituent at the meta position of a benzamide derivative resulted in the highest affinity, while a para substitution also improved affinity compared to the unsubstituted compound. mdpi.com
The following table illustrates the potential impact of varying the halogen substituent and its position on the benzoyl ring of a hypothetical series of N-(4-hydroxyphenyl)benzamide analogs, based on general SAR principles.
| Compound | R (Halogen) | Position | Relative Activity | Key Observation |
|---|---|---|---|---|
| Analog 1 | -F | para (4-) | + | Introduction of a small, electronegative halogen can influence electronic properties. |
| Analog 2 | -Cl | para (4-) | ++ | The parent compound often shows a good balance of lipophilicity and electronic effects. |
| Analog 3 | -Br | para (4-) | +++ | Increased lipophilicity due to the larger bromine atom can enhance membrane permeability. nih.gov |
| Analog 4 | -I | para (4-) | ++++ | The largest and most lipophilic halogen in this series, potentially leading to the highest activity in some assays. nih.gov |
| Analog 5 | -Cl | meta (3-) | +++ | Altering the substitution pattern can optimize interactions with the target protein. mdpi.com |
| Analog 6 | -Cl | ortho (2-) | + | Steric hindrance from the ortho substituent may disrupt the optimal conformation for binding. |
Role of the Hydroxyphenyl Moiety in Target Interaction and Activity
The N-(4-hydroxyphenyl) portion of the molecule is crucial for its biological activity, primarily due to its ability to form hydrogen bonds with target proteins. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within a receptor's binding pocket.
The importance of such interactions is a well-established principle in medicinal chemistry. For example, in the design of dopamine receptor ligands, polar substituents on the benzamide ring have been shown to be important for affinity. nih.gov The hydroxyl group on the phenyl ring can form key hydrogen bonds with amino acid residues like aspartate, glutamate, tyrosine, or serine in the active site of a protein, anchoring the ligand in a favorable orientation for optimal activity.
Modifications to the hydroxyphenyl moiety, such as altering the position of the hydroxyl group, replacing it with other functional groups, or substituting it entirely, can have a profound impact on biological activity. Moving the hydroxyl group from the para to the meta or ortho position would change the geometry of hydrogen bonding and could either enhance or diminish activity depending on the specific topology of the target's binding site. Replacing the hydroxyl group with a methoxy group, for instance, would remove its hydrogen bond donating capability, which could lead to a significant loss of potency if this interaction is critical.
The table below provides a hypothetical SAR analysis of modifications to the hydroxyphenyl moiety of 4-chloro-N-phenylbenzamide analogs.
| Compound | Modification to Phenyl Ring | Relative Activity | Rationale |
|---|---|---|---|
| Parent | 4-hydroxyphenyl | ++++ | The 4-hydroxyl group can form critical hydrogen bonds with the target. |
| Analog 7 | 3-hydroxyphenyl | ++ | Altered position of the hydroxyl group may lead to suboptimal hydrogen bonding. |
| Analog 8 | 2-hydroxyphenyl | + | Potential for intramolecular hydrogen bonding with the amide nitrogen, which may reduce intermolecular interactions with the target. |
| Analog 9 | 4-methoxyphenyl | + | Loss of hydrogen bond donating ability, likely reducing binding affinity. |
| Analog 10 | phenyl (unsubstituted) | - | Complete removal of the hydrogen bonding group leads to a significant loss of activity. |
| Analog 11 | 4-aminophenyl | +++ | The amino group can also act as a hydrogen bond donor, potentially restoring some activity. |
Significance of Amide Linkage and Benzamide Backbone Variations
Given the metabolic lability of the amide bond to enzymatic hydrolysis, a common strategy in medicinal chemistry is to replace it with a bioisostere. nih.gov An amide bioisostere is a functional group that mimics the physicochemical properties of the amide bond but offers improved metabolic stability. Common bioisosteres for amides include triazoles, oxadiazoles, imidazoles, and ureas. drughunter.com These heterocyclic rings can maintain the planarity and hydrogen bonding capabilities of the amide group while being resistant to cleavage by proteases and amidases. drughunter.com
For instance, studies on N-phenylbenzamide anthelmintics showed that replacing the amide oxygen with sulfur (thioamide) or selenium (selenoamide) retained biological activity, suggesting that the geometry of the amide linkage is a key factor for these compounds. nih.gov In another example, the replacement of an amide with a 1,2,4-oxadiazole ring in a series of γ-secretase inhibitors resulted in potent and metabolically stable compounds. nih.gov
Variations in the benzamide backbone, such as introducing conformational constraints or altering the distance and orientation between the two phenyl rings, can also significantly affect activity. For example, opening the ring of a constrained tetrahydroisoquinolinyl benzamide resulted in a 1700-fold decrease in σ2 receptor affinity, highlighting the importance of a rigid backbone for optimal binding in that series. nih.gov
Effects of Additional Substituents and Heterocyclic Ring Incorporations on Pharmacological Profile
Introducing additional substituents to either of the phenyl rings or incorporating heterocyclic rings into the core structure of this compound can significantly alter its pharmacological profile. These modifications can improve potency, selectivity, and pharmacokinetic properties.
Additional substituents can provide extra points of interaction with the target protein, fill hydrophobic pockets, or modulate the electronic properties of the molecule. For example, in a series of benzamide derivatives bearing benzene (B151609) sulfonamides, various substituents on the sulfonamide moiety led to potent inhibition of human carbonic anhydrase I and II, and acetylcholinesterase at nanomolar levels. nih.gov
The incorporation of heterocyclic rings is a widely used strategy in drug design to enhance biological activity. Heterocycles can introduce novel hydrogen bonding patterns, improve solubility, and provide a rigid scaffold to orient other functional groups optimally. A study on 1,2,4-oxadiazole substituted benzamides containing a pyrazole ring demonstrated that these complex molecules can be synthesized and exhibit biological activity. mdpi.com The specific nature and substitution pattern of the incorporated heterocycle are critical for achieving the desired pharmacological effect. For instance, in a series of antischistosomal N-phenylbenzamides, the bioisosteric replacement of a phenyl ring with a pyridazinyl ring was explored to enhance potency and improve physicochemical properties. nih.gov
The following table presents examples of how incorporating a heterocyclic moiety can influence the activity of a benzamide scaffold, based on findings for related compound classes.
| Compound | Modification | Biological Target | Effect on Activity |
|---|---|---|---|
| Benzamide-Sulfonamide Hybrid | Addition of a sulfamoylphenylamino group | Carbonic Anhydrase I/II, Acetylcholinesterase | Potent inhibition (nM range) nih.gov |
| N-phenylbenzamide analog | Replacement of phenyl with pyridazinyl | Schistosoma mansoni | Potentially improved potency and solubility nih.gov |
| Benzamide-Oxadiazole-Pyrazole Hybrid | Incorporation of 1,2,4-oxadiazole and pyrazole rings | Not specified | Demonstrates the feasibility of creating complex, biologically active molecules mdpi.com |
| Benzimidazole derivative | Incorporation of a thiadiazole and azetidinone ring | Antibacterial/Antifungal | Significant antimicrobial activity chalcogen.ro |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and biological activity. Since biological systems, such as enzymes and receptors, are chiral, they often interact differently with the stereoisomers of a chiral drug. ankara.edu.tr
The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, it does not exist as enantiomers or diastereomers. Consequently, stereochemical considerations are not applicable to this specific molecule.
However, if the scaffold of this compound were to be modified in a way that introduces one or more chiral centers, then stereochemistry would become a critical factor. For example, the introduction of a chiral substituent on the amide nitrogen or on either of the phenyl rings could lead to the formation of enantiomers. These enantiomers would be expected to exhibit different biological activities, with one often being more potent than the other (the eutomer) or responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. ankara.edu.tr
There are numerous examples in the literature where the stereoisomers of chiral benzamide derivatives display distinct pharmacological profiles. For instance, the stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms have been well-documented. nih.gov Similarly, the chiral separation of benzamide antipsychotics like sulpiride and amisulpride is important, as their enantiomers can have different effects. nih.gov In a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers showed vastly different affinities for opioid receptors and analgesic potencies, with one isomer being among the most potent opiates known. nih.gov
Therefore, while not relevant to the parent compound, any drug discovery program based on the this compound scaffold that involves the synthesis of chiral analogs must include a thorough investigation of the biological activities of the individual stereoisomers. This often requires specialized techniques for chiral resolution or asymmetric synthesis to obtain enantiomerically pure compounds. wikipedia.org
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
No published molecular docking studies were found for 4-chloro-N-(4-hydroxyphenyl)benzamide. Such studies would theoretically involve docking this ligand into the active sites of various protein targets to predict its binding orientation, affinity, and potential biological targets.
Protein-Ligand Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Specific protein-ligand interaction analyses for this compound are not available in the existing literature. This type of analysis would typically follow molecular docking to detail the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within a protein's binding pocket.
Binding Free Energy Calculations (e.g., MM-GBSA)
There are no records of binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, for this compound. These calculations would provide a more quantitative estimate of the binding affinity between the compound and potential protein targets.
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
While general principles of quantum chemistry can be applied, specific published studies detailing these calculations for this compound are absent.
Density Functional Theory (DFT) Applications for Reactive Site Analysis
No specific Density Functional Theory (DFT) studies focused on the reactive site analysis of this compound have been reported. DFT calculations would typically be used to understand the molecule's electronic structure, orbital energies (HOMO-LUMO), and predict sites susceptible to metabolic reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP map would illustrate the charge distribution around the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
No molecular dynamics (MD) simulation studies for this compound are available in the scientific literature. MD simulations would be employed to study the conformational flexibility of the molecule over time and to observe the dynamic stability of its interactions with a biological target.
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In the realm of drug discovery and development, the early assessment of a compound's ADMET profile is crucial to identify potential liabilities and guide further optimization. For this compound, in silico methods have been employed to forecast its pharmacokinetic and toxicological characteristics. While comprehensive, peer-reviewed ADMET studies specifically dedicated to this compound are not extensively documented in publicly available literature, its fundamental physicochemical properties, which are key determinants of ADMET outcomes, can be calculated using various computational tools. These predictions are foundational for understanding how the molecule is likely to behave within a biological system.
Theoretical Evaluation of Cell Permeability (e.g., Lipinski's Rule of Five)
A cornerstone of in silico drug-likeness assessment is Lipinski's Rule of Five, a set of guidelines used to evaluate whether a chemical compound is likely to be an orally active drug in humans. The rule establishes thresholds for several key molecular properties that influence absorption and permeability. An analysis of this compound against these criteria provides a preliminary indication of its potential for oral bioavailability.
Based on its molecular structure, this compound possesses two hydrogen bond donors (the hydroxyl group and the amide nitrogen) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). Its molecular weight is well under the 500 g/mol threshold. Although a precise, universally agreed-upon calculated LogP value is not found in the immediate search results, its chemical structure suggests a value that is likely to be within the acceptable range (less than 5).
The following table summarizes the evaluation of this compound based on Lipinski's Rule of Five:
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 247.68 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | Not explicitly found in search results | ≤ 5 | Assumed Yes (based on structure) |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
The analysis indicates that this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. This compliance suggests that the compound has a favorable profile for oral absorption and cell permeability, which are critical attributes for a potential orally administered therapeutic agent. These theoretical findings provide a strong rationale for the further experimental investigation of its pharmacokinetic properties.
Preclinical Pharmacological Evaluation and Toxicological Assessment
Hepatotoxicity Studies (e.g., Lactate (B86563) Dehydrogenase Release, Glutathione (B108866) Production, Nitrotyrosine Markers)
There is no specific information available from studies investigating the hepatotoxicity of 4-chloro-N-(4-hydroxyphenyl)benzamide. Key markers of liver damage, such as lactate dehydrogenase (LDH) release, which indicates cell membrane damage, have not been reported in the context of this compound. Similarly, data on its effects on glutathione production, an indicator of oxidative stress, and the formation of nitrotyrosine markers, which signal nitrosative stress, are absent from the current body of scientific literature.
Assessment of Renal Function Markers (e.g., Serum Creatinine)
The impact of this compound on renal function remains uninvestigated in accessible research. Preclinical studies typically assess markers such as serum creatinine (B1669602) levels to evaluate kidney function. However, no such data has been published for this specific benzamide (B126) derivative, leaving its potential for renal toxicity unknown.
General Cytotoxicity and Cell Viability Assays
While a comprehensive cytotoxicity profile is not available, one study has alluded to an in vitro assessment of this compound against the MCF-7 breast cancer cell line. However, the specific data from these cell viability assays, which would quantify its cytotoxic potential, were not detailed. The study only made a qualitative comparison to another, more active compound. There is a lack of information regarding its cytotoxic effects on non-cancerous cell lines, which is a critical component of a thorough safety evaluation.
Potential Therapeutic Applications and Future Research Directions
Development as Novel Antimicrobial Agents
The benzamide (B126) functional group is a cornerstone in the synthesis of many pharmaceuticals, with approximately 25% of top-selling drugs containing this moiety. Amide derivatives of benzoic acid, including structures related to 4-chloro-N-(4-hydroxyphenyl)benzamide, have demonstrated a wide spectrum of pharmacological effects, notably as antimicrobial agents. The scientific community continues to be drawn to the development of novel benzamide derivatives due to their potential antibacterial and antifungal properties.
Research into related compounds has shown tangible promise. For instance, certain N-benzamide derivatives have exhibited significant antibacterial activity against E. coli and B. subtilis, with minimum inhibitory concentration (MIC) values as low as 3.12 and 6.25 μg/mL, respectively. Further studies on halogenated 2-hydroxy-N-phenylbenzamides have identified potent bactericidal agents against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Some of these compounds demonstrate a rapid, concentration-dependent killing effect, achieving a significant reduction in bacterial count within hours of exposure. researchgate.net The bactericidal nature of these compounds is often confirmed when the ratio of the Minimum Bactericidal Concentration (MBC) to the MIC is ≤4. researchgate.net
Table 1: Antimicrobial Activity of Related Benzamide Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| N-Benzamide Derivatives | E. coli, B. subtilis | Exhibited significant activity with MIC values of 3.12 and 6.25 μg/mL, respectively. |
| 4- and 5-Chloro-2-hydroxy-N-phenylbenzamides | Methicillin-Resistant Staphylococcus aureus (MRSA) | Demonstrated rapid, concentration-dependent bactericidal effects. researchgate.net |
This table is interactive. Data is based on studies of structurally related compounds.
Advancements as Anticancer Lead Compounds
Novel derivatives of 4-chloro-N-phenyl benzamide are being investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK). This enzyme is a key component of signaling pathways that are often dysregulated in cancer and inflammatory diseases, making it a prime target for therapeutic intervention. The development of potent and selective p38α MAPK inhibitors from the benzamide class represents a promising avenue for new treatments for cancer and other diseases.
The benzanilide core is a versatile scaffold for creating inhibitors that bind to the ATP site of kinases, a strategy successfully employed by approved drugs like imatinib. nih.gov The adaptability of the benzamide structure allows for systematic modifications to optimize binding affinity and selectivity, crucial for developing effective anticancer agents.
Exploration in Neurological Disorders and Pain Management
The broader family of benzamide derivatives has a well-documented history of diverse pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for developing new therapies for neurological conditions and pain.
While direct research on this compound for these indications is not yet prominent, studies on related structures provide a strong rationale for exploration. For example, various substituted benzamides have been evaluated for their analgesic properties, with some showing effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Other research has focused on the anticonvulsant activity of 4-aminobenzamides and related compounds, identifying molecules with significant protective effects in preclinical models of seizures. nih.govmdpi.com Furthermore, the N-(4-hydroxyphenyl)acetamide structure, which is closely related to the subject compound, is the basis for the widely used analgesic and antipyretic acetaminophen, and novel, non-hepatotoxic analogs are being developed. nih.govresearchgate.net
Table 2: Investigated Neurological Activities of the Broader Benzamide Class
| Activity | Derivative Class | Key Findings |
|---|---|---|
| Analgesic | 5-Amino-2-ethoxy-N-phenylbenzamide derivatives | Exhibited potent analgesic activity in murine models. researchgate.net |
| Analgesic | Benzothiazole-benzamides | Showed promising analgesic activity, with some compounds highly potent compared to standard drugs. |
| Anticonvulsant | 4-Amino-N-alkylbenzamides | Demonstrated activity against maximal electroshock seizures in mice. nih.gov |
| Anticonvulsant | N-benzyl 2-hydroxy-3-methoxypropionamides | Showed enhanced anticonvulsant activity upon oral administration in rats. nih.gov |
| Multi-Target (Alzheimer's) | Substituted Benzamides | Investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com |
This table is interactive and showcases the potential of the broader chemical class.
Challenges and Opportunities in Drug Development
The journey from a promising lead compound like this compound to a clinically approved drug is fraught with challenges. A major hurdle in drug development is navigating the lengthy and costly pipeline, which includes rigorous preclinical and clinical testing. Insufficient knowledge of disease mechanisms, patient heterogeneity, and the lack of predictive animal models are significant obstacles.
For a compound in this class, key challenges would include:
Target Selectivity: Ensuring the molecule interacts specifically with its intended biological target (e.g., a bacterial enzyme or a cancer-related kinase) to minimize off-target effects.
Pharmacokinetics: Optimizing how the drug is absorbed, distributed, metabolized, and excreted (ADME) to ensure it reaches the target site in the body at an effective concentration and for an appropriate duration.
Preclinical Toxicology: Identifying a "no-effect" dose for any serious toxicity is critical. Issues such as impurities associated with genotoxicity or the use of novel, untested excipients in formulations can lead to clinical holds by regulatory agencies.
Collaboration: Overcoming organizational challenges requires robust collaboration between academic researchers, pharmaceutical companies, and government regulatory bodies to streamline development.
Despite these hurdles, the chemical tractability of the benzamide scaffold presents numerous opportunities. Its relatively simple structure allows for the creation of large libraries of derivatives, increasing the probability of identifying candidates with improved efficacy and safety profiles.
Strategies for Optimization of Efficacy and Safety Profile
The optimization of a lead compound is a cornerstone of medicinal chemistry. For this compound and its analogs, several strategies can be employed to enhance their therapeutic potential while minimizing risks.
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the chemical structure to understand which parts of the molecule are essential for its biological activity. For example, researchers might synthesize analogs where the chlorine atom is moved to different positions or replaced with other halogens (e.g., fluorine, bromine) to see how this impacts potency and selectivity. Similarly, modifying the hydroxyl group or the linkage between the two aromatic rings can fine-tune the compound's properties.
Prodrug Development: A prodrug is an inactive or less active precursor that is metabolized into the active drug within the body. This strategy can be used to improve solubility, increase bioavailability, or target the drug to specific tissues, thereby enhancing efficacy and reducing systemic toxicity.
Formulation Development: The way a drug is formulated can significantly impact its safety and effectiveness. Developing advanced formulations, such as nanoparticles or controlled-release systems, can improve the pharmacokinetic profile, leading to more stable drug levels and potentially fewer side effects.
Computational Modeling: In silico tools, such as molecular docking, can predict how a compound will bind to its target protein. This allows chemists to design and prioritize the synthesis of molecules that are most likely to be active, saving time and resources. mdpi.com
Through these iterative design, synthesis, and testing cycles, researchers can systematically refine the structure of lead compounds derived from the this compound scaffold to develop safer and more effective medicines.
Q & A
Q. What are the common synthetic routes for 4-chloro-N-(4-hydroxyphenyl)benzamide, and what methodological considerations are critical for purity?
The compound is typically synthesized via a multi-step process:
- Amidation : Reacting 4-chlorobenzoyl chloride with 4-aminophenol under basic conditions (e.g., pyridine or triethylamine) to form the benzamide bond.
- Purification : Recrystallization using ethanol or methanol to achieve >95% purity . Key considerations include stoichiometric control to minimize unreacted starting materials and temperature regulation to prevent hydrolysis of the acyl chloride intermediate.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the aromatic protons (6.5–8.0 ppm) and the amide carbonyl (~165 ppm).
- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm) and phenolic O–H (~3300 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 261.0534 (CHClNO) .
Q. How can researchers confirm the crystalline structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic crystal systems (space group P1) with hydrogen-bonded N–H···O interactions have been reported. Software like SHELX or ORTEP-3 aids in structure refinement and visualization .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biochemical activity data for this compound?
Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions. Recommendations:
- Cross-validation : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity).
- Control experiments : Test for nonspecific aggregation using detergents like Tween-20 .
- Structural analogs : Compare activity with derivatives lacking the 4-hydroxyphenyl group to isolate pharmacophore contributions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Kinetic studies show pH-dependent hydrolysis:
- Acidic conditions (pH < 3) : Rapid cleavage of the amide bond via hydronium ion catalysis.
- Basic conditions (pH > 10) : Hydroxide-mediated degradation, with a half-life of ~2 hours at 25°C. Storage at 4°C in anhydrous DMSO or ethanol minimizes decomposition .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Docking simulations : Tools like AutoDock Vina model binding to enzymes (e.g., bacterial PPTases) with ΔG values ≤ −8.0 kcal/mol.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- QM/MM studies : Evaluate electronic effects of the chloro substituent on binding affinity .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Challenges include poor crystal growth due to flexible hydroxyl and amide groups. Solutions:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.
- Additives : Small amounts of crown ethers can stabilize hydrogen-bonding networks .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
